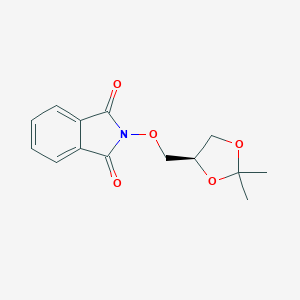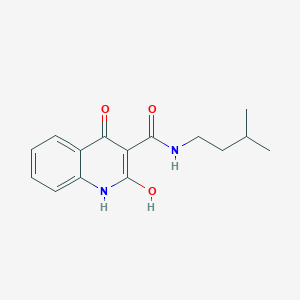
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in the synthesis of various drugs.
作用機序
The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The inhibition of these enzymes can lead to various physiological and biochemical effects, such as the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- are diverse and depend on the target enzyme and the specific biological system. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective activity by inhibiting the activity of MMPs, which are implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-. One direction is to further investigate its potential applications in medicinal chemistry and drug discovery. This involves the synthesis of analogs with improved potency and selectivity against specific enzymes. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This involves the elucidation of its mechanism of action and the development of novel therapeutic strategies. Finally, another direction is to investigate its potential applications in the field of bioimaging. This involves the synthesis of fluorescent analogs that can be used for the detection of specific enzymes in living cells and tissues.
Conclusion:
In conclusion, 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the biological functions of these enzymes and their role in various physiological and pathological processes. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic strategies for the treatment of various diseases.
合成法
The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- is a complex process that requires multiple steps. The first step involves the reaction of 3-methylbutylamine and 2-chloroquinoline-3-carboxylic acid in the presence of a base to form the corresponding amide. The amide is then reduced using sodium borohydride to form the dihydro derivative. The final step involves the oxidation of the dihydro derivative using hydrogen peroxide to form the target compound.
科学的研究の応用
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs). These enzymes play critical roles in various physiological and pathological processes, such as cancer, inflammation, and neurodegenerative diseases.
特性
CAS番号 |
128366-06-3 |
|---|---|
製品名 |
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
4-hydroxy-N-(3-methylbutyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20) |
InChIキー |
GCDVEVQNLOXYAO-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
SMILES |
CC(C)CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
正規SMILES |
CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
同義語 |
3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



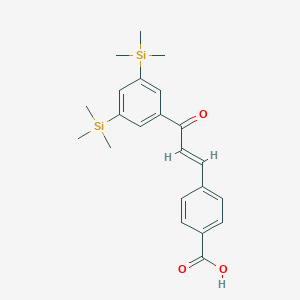
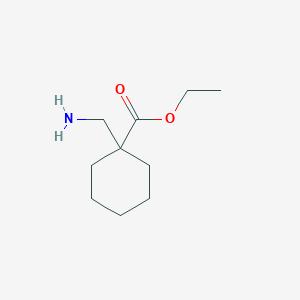
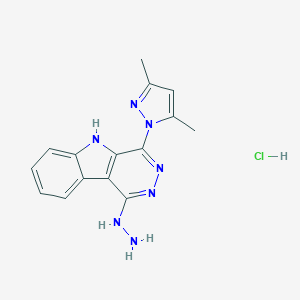
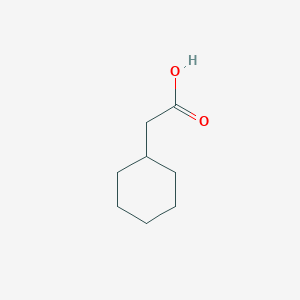
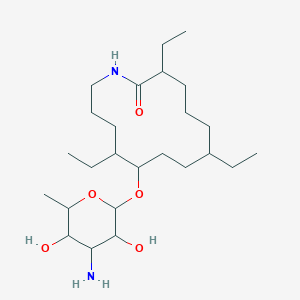
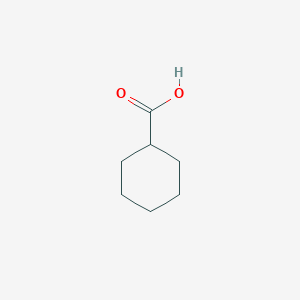
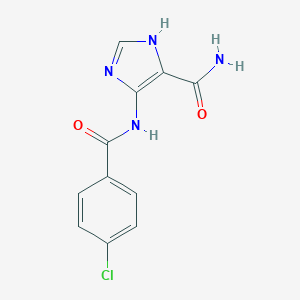
![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

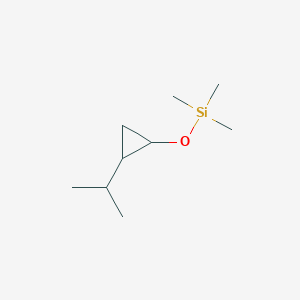
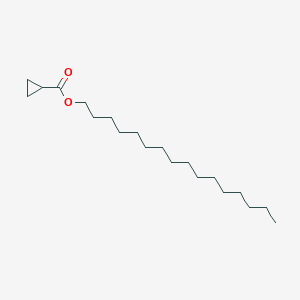
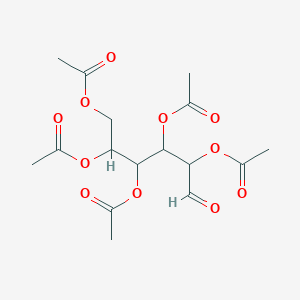
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
